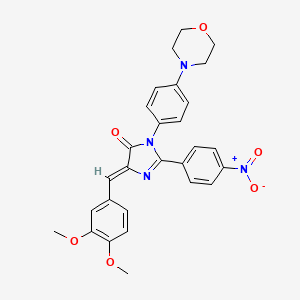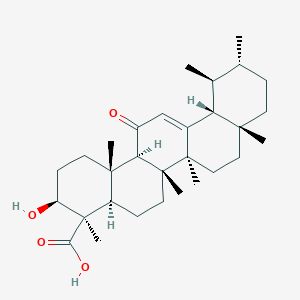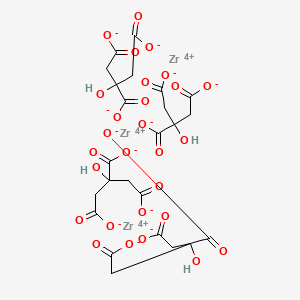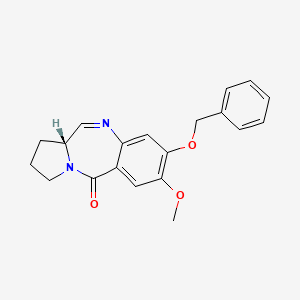
N,3-diphenylprop-2-ynethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylthiopropiolanilide is an organic compound characterized by the presence of a phenyl group attached to a thiopropiolanilide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiopropiolanilide typically involves the reaction of phenylthiol with propiolic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of phenylthiol to the propiolic acid derivative, followed by aniline addition to form the final product.
Industrial Production Methods: Industrial production of 3-Phenylthiopropiolanilide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3-Phenylthiopropiolanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-Phenylthiopropiolanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Phenylthiopropiolanilide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
- 3-Phenylpropionic acid
- 3-Phenylpropanal
- 3-Phenylpropionitrile
These compounds share structural similarities but differ in their functional groups and reactivity, making 3-Phenylthiopropiolanilide unique in its applications and properties.
特性
CAS番号 |
14901-33-8 |
|---|---|
分子式 |
C15H11NS |
分子量 |
237.32 g/mol |
IUPAC名 |
N,3-diphenylprop-2-ynethioamide |
InChI |
InChI=1S/C15H11NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,(H,16,17) |
InChIキー |
BFZUFBOVFYMLLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















